![molecular formula C18H21NO2 B2850624 1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 344276-05-7](/img/structure/B2850624.png)
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
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Overview
Description
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, also known as Ro-61-8048, is a chemical compound that belongs to the indole family. It is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. Ro-61-8048 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.
Mechanism of Action
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme, which is involved in the degradation of cAMP. By inhibiting PDE4, 1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the promotion of neuroprotection.
Biochemical and Physiological Effects
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in various cell types, including macrophages, microglia, and astrocytes. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. In addition, 1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has been found to promote neuroprotection by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PDE4, which makes it a valuable tool for studying the role of cAMP signaling in various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, 1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, it has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has several potential future directions for research. One area of interest is its potential therapeutic applications in inflammatory disorders, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. 1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, 1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has been investigated for its potential use in treating respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Synthesis Methods
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one can be synthesized using a multi-step process that involves the condensation of 3-methoxyphenylacetic acid with 2,3,3-trimethyl-2H-indol-5-one, followed by reduction, cyclization, and methylation reactions. The final product is obtained as a yellow powder with a purity of over 99%.
Scientific Research Applications
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. In particular, 1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has been found to be effective in reducing the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory disorders. It has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(3-methoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-8-15-16(10-18(2,3)11-17(15)20)19(12)13-6-5-7-14(9-13)21-4/h5-9H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOQDMKFSJKORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=CC=C3)OC)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one |
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